molecular formula C15H10Cl2O B12007683 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol CAS No. 5835-98-3

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol

Cat. No.: B12007683
CAS No.: 5835-98-3
M. Wt: 277.1 g/mol
InChI Key: YZNQLDLXHVMJJA-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a prop-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are carefully selected to facilitate the reaction and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-one.

    Reduction: Formation of this compound or 1,1-Bis(4-chlorophenyl)propane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
  • 1,1-Bis(4-bromophenyl)prop-2-yn-1-ol
  • 1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol

Uniqueness

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The compound’s structural features allow for specific interactions with molecular targets, making it distinct from its analogs.

Properties

CAS No.

5835-98-3

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H

InChI Key

YZNQLDLXHVMJJA-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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